molecular formula C28H44N2O6 B7979306 Z-Asp-OtBu

Z-Asp-OtBu

Cat. No.: B7979306
M. Wt: 504.7 g/mol
InChI Key: JEGXFHMMFLKBBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Asp-OtBu is a chemical compound used primarily as a pharmaceutical intermediate. It is known for its role in the synthesis of various peptides and other complex organic molecules. The compound is characterized by its stability and solubility in organic solvents such as dimethyl sulfoxide and methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Asp-OtBu typically involves the protection of the amino group of L-aspartic acid with a benzyloxycarbonyl group. This is followed by the esterification of the carboxyl group with tert-butyl alcohol. The final step involves the formation of the dicyclohexylamine salt. The reaction conditions often include the use of strong acids or bases as catalysts and may require specific temperature and pressure settings to optimize yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Z-Asp-OtBu undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Z-Asp-OtBu is widely used in scientific research, particularly in:

    Chemistry: As a building block in the synthesis of peptides and other complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein folding.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of high-purity chemicals and reagents.

Mechanism of Action

The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group of L-aspartic acid, preventing unwanted side reactions during peptide bond formation. The tert-butyl ester group similarly protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyloxycarbonyl-L-aspartic acid 4-tert-butyl ester
  • N-Benzyloxycarbonyl-L-glutamate 4-tert-butyl ester
  • N-Benzyloxycarbonyl-L-lysine 4-tert-butyl ester

Uniqueness

Z-Asp-OtBu is unique due to its specific combination of protecting groups and its stability under various reaction conditions. This makes it particularly useful in the synthesis of peptides where selective protection and deprotection are crucial .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6.C12H23N/c1-16(2,3)23-13(18)9-12(14(19)20)17-15(21)22-10-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20);11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGXFHMMFLKBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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